

# overcoming challenges in the formulation of oral DMSA preparations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: *2,3-Dimercaptosuccinic acid*

Cat. No.: *B1196315*

[Get Quote](#)

## Technical Support Center: Formulation of Oral DMSA Preparations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of oral preparations of Dimercaptosuccinic Acid (DMSA, or succimer).

## Frequently Asked Questions (FAQs)

### 1. What are the main challenges in formulating oral DMSA?

The primary challenges in formulating oral DMSA preparations stem from its intrinsic physicochemical properties. These include:

- **Unpleasant Taste and Odor:** DMSA has a characteristic sulfurous odor and a metallic, unpleasant taste, which can significantly impact patient compliance, especially in pediatric populations.
- **Hygroscopicity:** DMSA is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to chemical degradation, altered dissolution rates, and manufacturing issues such as powder caking and poor flowability.<sup>[1]</sup>
- **Poor Powder Flowability:** The cohesive nature of DMSA powder can cause difficulties during manufacturing processes like tableting and capsule filling, leading to variations in dosage

uniformity.

- pH-Dependent Stability: DMSA is more stable in acidic conditions. In neutral or alkaline aqueous environments, it is prone to oxidation and degradation, which is a critical consideration for liquid oral formulations.[2]
- Incomplete Oral Bioavailability: The oral absorption of DMSA is incomplete, with approximately 20% of the administered dose being absorbed.[3]

## 2. What is the aqueous solubility of DMSA and how does pH affect it?

DMSA is considered a water-soluble compound.[4][5][6] However, its solubility is influenced by pH. With carboxylic acid pKa values around 2.95 and 4.51, DMSA will be largely ionized at physiological pH (around 7.4), which generally favors aqueous solubility.[5] For sparingly soluble aqueous buffers, a stock solution can be prepared by first dissolving DMSA in an organic solvent like DMSO.[2] One source reports a solubility of approximately 0.11 mg/mL in a 1:8 solution of DMSO:PBS at pH 7.2.[2]

## 3. What are the key stability considerations for DMSA in oral formulations?

The main stability concern for DMSA is its susceptibility to oxidation, particularly in aqueous solutions at neutral or alkaline pH. The thiol groups in the DMSA molecule are prone to forming disulfide bonds, leading to degradation. Therefore, for liquid formulations, maintaining an acidic pH is crucial. For solid dosage forms, protection from moisture is paramount to prevent hygroscopicity-related degradation and physical changes.[7]

## 4. What are some effective taste-masking strategies for DMSA?

Given DMSA's strong, unpleasant taste, a combination of taste-masking techniques is often necessary. Strategies include:

- Sweeteners and Flavors: The addition of intense sweeteners (e.g., sucralose, aspartame) and appealing flavors (e.g., citrus, berry) can help to mask the unpleasant taste.[8]
- Polymer Coating: Coating DMSA particles or granules with a physical barrier of polymers can prevent the drug from dissolving in the saliva and interacting with taste buds.[4][8]

- Microencapsulation: Encapsulating the drug particles within a protective matrix can effectively mask the taste.[9][10]
- Complexation: The use of complexing agents like cyclodextrins can form inclusion complexes with DMSA, potentially masking its taste.[10][11]

## 5. How can the hygroscopicity of DMSA be managed during formulation and storage?

To mitigate the challenges associated with DMSA's hygroscopicity, the following strategies can be employed:

- Controlled Manufacturing Environment: Processing DMSA in an environment with low relative humidity is essential to prevent moisture uptake during manufacturing.
- Use of Excipients: Incorporating excipients with moisture-scavenging properties or those that can form a protective barrier around the DMSA particles can be beneficial.
- Formulation Approaches:
  - Film Coating: Applying a moisture-barrier film coat to tablets or capsules.[12][13][14]
  - Encapsulation: Encapsulating DMSA in a less hygroscopic shell.[9][12][13]
  - Co-processing: Co-processing DMSA with excipients to reduce its overall hygroscopicity. [12][13][14]
- Packaging: Using moisture-resistant packaging, such as blister packs with high-barrier films or tightly sealed bottles with desiccants.

## Troubleshooting Guides

### Issue 1: Poor Powder Flowability Leading to Weight Variation in Capsules/Tablets

| Potential Cause                  | Troubleshooting Step                                                                                                                                                                                                                    | Expected Outcome                                                                                 |
|----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| High Cohesiveness of DMSA Powder | <p>1. Particle Size Optimization: Evaluate if altering the particle size distribution of DMSA improves flow. Larger, more spherical particles generally flow better.</p>                                                                | Improved powder flow properties.                                                                 |
|                                  | <p>2. Addition of Glidants: Incorporate a glidant such as colloidal silicon dioxide or talc into the formulation. Start with a low concentration (e.g., 0.25-1.0% w/w) and optimize.</p>                                                | Reduced interparticle friction and improved powder flow.                                         |
|                                  | <p>3. Dry Granulation: If direct compression/filling is problematic, consider dry granulation (roller compaction) to create denser granules with better flow characteristics.</p>                                                       | Formation of granules with improved flowability and bulk density.                                |
| Inadequate Lubrication           | Lubricant Optimization: Ensure adequate lubrication with agents like magnesium stearate. Evaluate the lubricant concentration and blending time to avoid over-lubrication, which can negatively impact tablet hardness and dissolution. | Reduced friction between the powder and manufacturing equipment, leading to smoother processing. |
| Hygroscopicity                   | Moisture Control: Process the powder in a low-humidity environment. Ensure all excipients are dried to their optimal moisture content.                                                                                                  | Prevention of moisture absorption that can lead to particle agglomeration and poor flow.         |

## Issue 2: Unacceptable Taste in the Final Oral Formulation

| Potential Cause                                                                                                                                        | Troubleshooting Step                                                                                                                                                                                            | Expected Outcome                                     |
|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| Insufficient Masking of DMSA's Taste                                                                                                                   | <p>1. Optimize Sweetener/Flavor System: Conduct a sensory panel evaluation to determine the most effective combination and concentration of sweeteners and flavors.</p>                                         | Improved palatability of the formulation.            |
| 2. Implement Barrier Coating: Apply a taste-masking polymer coating to the DMSA particles or granules. Evaluate different polymers and coating levels. | Prevention of DMSA release in the oral cavity, thus masking the taste.                                                                                                                                          |                                                      |
| 3. Microencapsulation: Explore microencapsulation of DMSA to provide a more robust taste barrier.                                                      | Effective taste masking and potential for controlled release.                                                                                                                                                   |                                                      |
| Drug Release in the Oral Cavity                                                                                                                        | Evaluate Coating Integrity: For coated particles, assess the integrity of the coating after compression into tablets or incorporation into other dosage forms. The coating may be fracturing during processing. | Intact coating that prevents premature drug release. |
| Modify Formulation: For liquid formulations, consider increasing the viscosity to reduce the contact of the drug with the taste buds.                  | Reduced perception of the unpleasant taste.                                                                                                                                                                     |                                                      |

## Issue 3: Instability of DMSA in a Liquid Oral Formulation

| Potential Cause              | Troubleshooting Step                                                                                                                                                                                                                                                                                | Expected Outcome                                               |
|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Oxidative Degradation        | <p>1. pH Adjustment: Adjust the pH of the formulation to the acidic range (e.g., pH 3-5) where DMSA is more stable. Use a suitable buffering agent.</p> <p>2. Incorporate Antioxidants: Add antioxidants such as ascorbic acid or sodium metabisulfite to the formulation to inhibit oxidation.</p> | Reduced rate of oxidative degradation and improved shelf-life. |
|                              |                                                                                                                                                                                                                                                                                                     |                                                                |
|                              | <p>3. Chelating Agents: Include a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidative reactions.</p>                                                                                                                                                                | Minimized catalytic degradation of DMSA.                       |
| Exposure to Light and Oxygen | <p>Protective Packaging: Package the liquid formulation in amber-colored bottles to protect it from light. Consider nitrogen purging of the headspace in the bottle to minimize oxygen exposure.</p>                                                                                                | Reduced degradation due to photolysis and oxidation.           |

## Data Presentation

Table 1: Physicochemical Properties of DMSA (Succimer)

| Property                     | Value                                                       | Reference |
|------------------------------|-------------------------------------------------------------|-----------|
| Molecular Formula            | C <sub>4</sub> H <sub>6</sub> O <sub>4</sub> S <sub>2</sub> | [5]       |
| Molecular Weight             | ~182.2 g/mol                                                | [5]       |
| Appearance                   | White crystalline solid                                     | [5]       |
| Melting Point                | ~190-192 °C                                                 | [5]       |
| pKa (Carboxylic Acid Groups) | ~2.95 and 4.51                                              | [5]       |
| Oral Bioavailability         | ~20%                                                        | [3]       |

Table 2: Powder Flow Characterization

| Flow Property  | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
|----------------|---------------------|------------------|---------------|
| Excellent      | 25-30               | ≤ 10             | 1.00-1.11     |
| Good           | 31-35               | 11-15            | 1.12-1.18     |
| Fair           | 36-40               | 16-20            | 1.19-1.25     |
| Passable       | 41-45               | 21-25            | 1.26-1.34     |
| Poor           | 46-55               | 26-31            | 1.35-1.45     |
| Very Poor      | 56-65               | 32-37            | 1.46-1.59     |
| Extremely Poor | > 66                | > 38             | > 1.60        |

This table provides general guidelines for interpreting powder flow data.

## Experimental Protocols

### Protocol 1: Determination of Powder Flow Properties

Objective: To assess the flowability of DMSA powder or a DMSA-containing blend using the angle of repose, Carr's Index, and Hausner Ratio.

Materials and Equipment:

- DMSA powder/formulation blend
- Funnel with a fixed diameter and stand
- Flat, level surface with a fixed diameter base
- Graduated cylinder (e.g., 100 mL)
- Tapped density tester
- Balance

#### Methodology:

##### A. Angle of Repose:

- Place the funnel on the stand at a fixed height above the flat surface.
- Carefully pour the powder through the funnel until the apex of the powder cone just touches the tip of the funnel.
- Measure the height (h) and the radius (r) of the powder cone.
- Calculate the angle of repose ( $\theta$ ) using the formula:  $\theta = \tan^{-1}(h/r)$ .
- Perform the measurement in triplicate and report the average value.

##### B. Bulk Density and Tapped Density:

- Weigh a specific amount of the powder (e.g., 50 g).
- Gently pour the powder into a clean, dry graduated cylinder.
- Record the initial volume ( $V_0$ ) to determine the bulk density (Bulk Density = mass/ $V_0$ ).
- Place the graduated cylinder in the tapped density tester.
- Set the tester for a specified number of taps (e.g., 500, 750, 1250 taps) as per USP <616>.

- Record the final tapped volume (Vf).
- Calculate the tapped density (Tapped Density = mass/Vf).

#### C. Calculation of Carr's Index and Hausner Ratio:

- Carr's Index (%) =  $[(\text{Tapped Density} - \text{Bulk Density}) / \text{Tapped Density}] \times 100$
- Hausner Ratio = Tapped Density / Bulk Density

## Protocol 2: In Vitro Dissolution Testing of DMSA Capsules

Objective: To evaluate the in vitro release profile of DMSA from a capsule formulation.

#### Materials and Equipment:

- USP Apparatus 2 (Paddle Apparatus)
- Dissolution vessels (900 mL)
- Water bath maintained at  $37 \pm 0.5$  °C
- DMSA capsules
- Dissolution medium (e.g., 0.1 N HCl)
- Syringes and filters
- HPLC system for analysis

#### Methodology:

- Prepare the dissolution medium and deaerate it.
- Fill each dissolution vessel with 900 mL of the dissolution medium and equilibrate to  $37 \pm 0.5$  °C.
- Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).

- Place one DMSA capsule in each vessel.
- Start the dissolution test.
- At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel.
- Filter the samples immediately.
- Analyze the concentration of DMSA in the filtered samples using a validated HPLC method.
- Calculate the percentage of DMSA dissolved at each time point.

## Protocol 3: Stability-Indicating HPLC Method for DMSA

Objective: To develop and validate a stability-indicating HPLC method for the quantification of DMSA and its degradation products.

Methodology:

### A. Method Development (Example Conditions):

- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of an acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detector: UV detector at an appropriate wavelength for DMSA.
- Column Temperature: 30 °C

### B. Forced Degradation Studies:

- Expose DMSA solutions to stress conditions:

- Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
- Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
- Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
- Thermal Degradation: Heat solid DMSA at 80 °C for 48 hours.
- Photolytic Degradation: Expose DMSA solution to UV light.
- Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent DMSA peak.

#### C. Method Validation:

- Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

## Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the development and characterization of oral DMSA formulations.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [fip.org](http://fip.org) [fip.org]
- 2. [cdn.caymancell.com](http://cdn.caymancell.com) [cdn.caymancell.com]
- 3. [altmedrev.com](http://altmedrev.com) [altmedrev.com]
- 4. TASTE-MASKING - Pharmaceutical Taste-Masking Technologies [drug-dev.com]
- 5. Chemical Structure and Physical Properties of DMSA Factory Sell Top Quality [biolyphar.com]
- 6. Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Physical Stability Mechanisms of Amorphous Solid Dispersions by Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [americanpharmaceuticalreview.com](http://americanpharmaceuticalreview.com) [americanpharmaceuticalreview.com]

- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs [zimlab.in]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [overcoming challenges in the formulation of oral DMSA preparations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196315#overcoming-challenges-in-the-formulation-of-oral-dmsa-preparations>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

